molecular formula C16H18N4O B6443874 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide CAS No. 2548983-24-8

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide

Cat. No. B6443874
CAS RN: 2548983-24-8
M. Wt: 282.34 g/mol
InChI Key: YHGYQRRRWHJNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide, also known as 4CEBP, is a novel compound derived from the pyrimidine ring system. It is a member of the heterocyclic amine family, and has recently been investigated for its potential therapeutic applications. 4CEBP has been studied for its ability to act as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a potential therapeutic agent for the treatment of certain types of cancer.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound “4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide” are currently unknown. This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules . Therefore, it may interact with various biological targets.

Biochemical Pathways

Pyrimidine derivatives are involved in numerous biological processes, including DNA and RNA synthesis, signal transduction, and energy metabolism . Therefore, this compound could potentially influence these pathways.

properties

IUPAC Name

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-12-9-14(20-16(19-12)11-3-4-11)18-13-7-5-10(6-8-13)15(17)21/h5-9,11H,2-4H2,1H3,(H2,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGYQRRRWHJNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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